molecular formula C25H40O4 B105436 (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 10538-59-7

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No. B105436
CAS RN: 10538-59-7
M. Wt: 404.6 g/mol
InChI Key: FNBYYFMYNRYPPC-YLOOLPOOSA-N
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Description

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, also known as (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate, is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Ursodeoxycholic Acid

7-ketolithocholic Methyl ester serves as an important intermediate in the synthesis of ursodeoxycholic acid (UDCA) . UDCA is a clinically significant secondary bile acid used in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents has been developed as a novel method for producing UDCA, offering an environmentally friendly and low-consumption alternative to traditional extraction methods .

Biotechnological Enzyme Enhancement

The compound is utilized in the enhancement of enzyme activity, specifically 7α-hydroxysteroid dehydrogenase (7α-HSDH) , through directed evolution . This enzyme plays a key role in the industrial production of 7-ketolithocholic acid, which is then used to synthesize UDCA. Improved catalytic efficiency and substrate tolerance of the enzyme can significantly increase the yield and efficiency of 7-ketolithocholic acid production .

Pharmaceutical Reference Standards

Nutriacholic Acid Methyl Ester is used in analytical method development and validation, particularly in Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of chenodeoxycholic acid . It serves as a reference standard due to its well-defined chemical structure and properties.

Electrochemical Behavior Study

The electrochemical behavior of 7-ketolithocholic Methyl ester reduction reactions is studied using linear sweep voltammetry . This research is crucial for understanding the reaction mechanisms and optimizing the conditions for the large-scale production of UDCA.

Substrate Tolerance Research

Research on 7-ketolithocholic Methyl ester also includes studying the substrate tolerance of enzymes involved in its production . This is important for developing bioprocesses that can handle high concentrations of substrates, leading to more efficient industrial-scale synthesis.

Environmental Impact Assessment

The compound’s role in the synthesis of UDCA is also evaluated for its environmental impact. The electrochemical reduction method developed using 7-ketolithocholic acid as a precursor is considered a more sustainable and less polluting alternative to bear bile extraction and chemical synthesis methods .

Endogenous Metabolite Analysis

As an endogenous metabolite, 7-ketolithocholic Methyl ester is studied for its presence and role in human biological samples. Its identification and quantification can provide insights into various metabolic and physiological processes .

Chemical Synthesis and Modification

Lastly, 7-ketolithocholic Methyl ester is used in chemical synthesis and modification studies to produce various derivatives and analogs. These derivatives can have potential applications in medicine, research, and industry .

Mechanism of Action

Target of Action

The primary target of 7-Ketolithocholic Methyl Ester, also known as Nutriacholic Acid Methyl Ester, is the enzyme 7α-Hydroxysteroid Dehydrogenase (7α-HSDH) . This enzyme plays a crucial role in the industrial production of 7-Ketolithocholic Acid (7-KLCA), an important intermediate for the synthesis of Ursodeoxycholic Acid (UDCA) .

Mode of Action

The compound interacts with its target, 7α-HSDH, by serving as a substrate for the enzyme . The enzyme catalyzes the dehydrogenation of the hydroxyl groups at position 7 of the steroid skeleton of Chenodeoxycholic Acid (CDCA), resulting in the formation of 7-KLCA .

Biochemical Pathways

The action of 7-Ketolithocholic Methyl Ester affects the bile acid biosynthesis pathway . In this pathway, CDCA is converted into 7-KLCA by the action of 7α-HSDH . This conversion is a key step in the biosynthesis of UDCA, a secondary bile acid that has significant medicinal value .

Pharmacokinetics

It’s known that the compound can be efficiently biosynthesized with a substrate loading of 100 mm, resulting in a 99% yield of 7-klca at 2 hours . This suggests that the compound has good bioavailability.

Result of Action

The action of 7-Ketolithocholic Methyl Ester results in the production of 7-KLCA, an important intermediate in the synthesis of UDCA . UDCA is a clinically important drug used for the treatment of various diseases such as primary biliary cirrhosis, primary sclerosing cholangitis, gallstones, viral hepatitis, alcoholic fatty liver disease, non-alcoholic fatty liver disease, and rectal cancer .

Action Environment

The action of 7-Ketolithocholic Methyl Ester is influenced by environmental factors such as the presence of aprotic solvents and electric current . For instance, the compound undergoes electrochemical stereoselective reduction in aprotic solvents to produce UDCA . The structure of the solvent and the presence of electric current can affect the reaction . Furthermore, the compound shows enhanced tolerance in the presence of high concentrations of substrate .

properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBYYFMYNRYPPC-YLOOLPOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258388
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

CAS RN

10538-59-7
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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